molecular formula C5H9ClN4 B8113067 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride

Cat. No.: B8113067
M. Wt: 160.60 g/mol
InChI Key: SYSWHVMZAHBYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is an organic compound widely used in organic synthesis. It is a derivative of pyrazole and is known for its role in the guanylation of amines. This compound is commercially available and has been utilized in various scientific research applications due to its stability and solubility in water and organic solvents .

Preparation Methods

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride can be synthesized through a simple one-step procedure. The synthesis involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is cost-effective and yields a pure compound. Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride involves its role as a guanylation agent. The compound reacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of stable guanidinium derivatives, which can interact with biological molecules and influence their function .

Comparison with Similar Compounds

1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is unique compared to other similar compounds due to its stability, solubility, and ease of synthesis. Similar compounds include:

  • S-methylisothiouronium sulfate
  • Cyanamide
  • 3,5-dimethyl-1-guanylpyrazole nitrate

These compounds also serve as guanylation agents but may differ in their reactivity, stability, and application scope .

Properties

IUPAC Name

N'-methylpyrazole-1-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-7-5(6)9-4-2-3-8-9;/h2-4H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSWHVMZAHBYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N1C=CC=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
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1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
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1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
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1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
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1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
Reactant of Route 6
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride

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